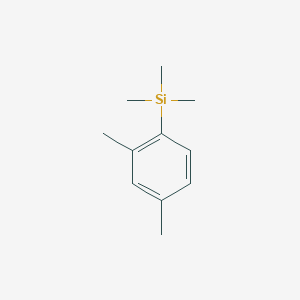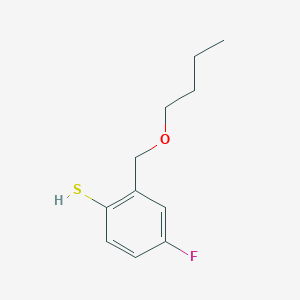
(2,4-dimethylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethylphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,4-dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding benzene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine, and organometallic reagents such as Grignard reagents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
(2,4-dimethylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems where organosilicon compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,4-dimethylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group for reactive sites on the benzene ring, allowing for selective reactions to occur. The compound can also interact with molecular targets through hydrophobic interactions and steric effects, influencing the pathways involved in its reactions.
Comparación Con Compuestos Similares
(2,4-dimethylphenyl)trimethylsilane can be compared with other similar compounds such as:
1-(Trimethylsilyl)benzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
2,4-Dimethylbenzene: Does not contain the trimethylsilyl group, leading to different chemical properties and uses.
1-(Trimethylsilyl)-4-methylbenzene:
The uniqueness of this compound lies in the combination of the trimethylsilyl group and the two methyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-11(10(2)8-9)12(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGCHZXJYUTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate](/img/structure/B7993587.png)


![2-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993622.png)
![O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate](/img/structure/B7993625.png)
![3-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7993640.png)
![O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993646.png)



![2-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7993671.png)
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)

